

# tBuBrettPhos Pd G3 catalytic hydroxylation

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## Compound Focus: tBuBrettPhos Pd G3

CAS No.: 1536473-72-9

Cat. No.: S820276

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## Background & Introduction

**tBuBrettPhos Pd G3** is a third-generation (G3) Buchwald precatalyst. Its key advantages include stability to air, moisture, and heat, quantitative generation of the active LPd(0) species, and high solubility in common organic solvents [1] [2]. These properties make it highly valuable in cross-coupling reactions, including the challenging conversion of aryl halides to phenols (hydroxylation) [1] [3].

Traditional methods for phenol synthesis often require strong bases, which can be incompatible with many functional groups. The protocol using **tBuBrettPhos Pd G3** with **benzaldehyde oxime as a hydroxide surrogate** addresses this by providing a milder, more general alternative that avoids strong basic conditions and problematic Ar-Pd-OH intermediates [4].

## Key Hydroxylation Protocols & Data

### Protocol 1: Hydroxylation Using a Hydroxide Surrogate

This method is highly versatile for converting aryl bromides and activated aryl chlorides to phenols [4].

- **Reaction Setup:**
  - **Catalyst:** **tBuBrettPhos Pd G3** (1-2 mol %)
  - **Base:** Cs<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub> (2.0-3.0 equiv)

- **Hydroxide Source:** Benzaldehyde oxime (1.5-2.0 equiv)
- **Solvent:** DMF or 2-MeTHF
- **Temperature:** 80-100 °C
- **Time:** 16 hours

- **Detailed Procedure:**

- In a flame-dried Schlenk tube under an inert atmosphere (N<sub>2</sub> or Ar), combine the aryl halide (1.0 equiv), **tBuBrettPhos Pd G3**, and benzaldehyde oxime.
- Add the base and solvent.
- Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until completion.
- After cooling, quench the reaction with water and extract with ethyl acetate.
- Purify the crude product by flash column chromatography.

## Protocol 2: Direct Coupling with Fluorinated Alcohols

This protocol is optimized for introducing fluorinated alkoxy groups, which is valuable in medicinal chemistry [3].

- **Reaction Setup:**

- **Catalyst:** **tBuBrettPhos Pd G3** (1 mol %)
- **Base:** Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv)
- **Solvent:** Toluene
- **Temperature:** 100 °C
- **Time:** 0.5 - 2 hours

- **Detailed Procedure:**

- Combine the aryl bromide (1.0 equiv), **tBuBrettPhos Pd G3**, and fluorinated alcohol (e.g., 2,2,2-trifluoroethanol, 1.5-2.0 equiv) in toluene.
- Add Cs<sub>2</sub>CO<sub>3</sub> to the mixture.
- Heat the reaction at 100 °C with vigorous stirring.
- Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
- Concentrate and purify the product.

The following table summarizes the optimized conditions for the direct coupling with fluorinated alcohols based on the research [3]:

**Table 1: Reaction Optimization for Coupling with Trifluoroethanol**

Entry	Variation from Standard Conditions	Yield (%)
1	BrettPhos/Pd <sub>2</sub> (dba) <sub>3</sub> instead of tBuBrettPhos Pd G3	0
2	XPhos/Pd <sub>2</sub> (dba) <sub>3</sub> instead of tBuBrettPhos Pd G3	0
3	tBuBrettPhos/Pd <sub>2</sub> (dba) <sub>3</sub> instead of tBuBrettPhos Pd G3	51
4	<b>Standard Conditions: tBuBrettPhos Pd G3, Toluene, Cs<sub>2</sub>CO<sub>3</sub></b>	<b>70</b>
5	Base: K <sub>2</sub> CO <sub>3</sub> instead of Cs <sub>2</sub> CO <sub>3</sub>	8
6	Base: K <sub>3</sub> PO <sub>4</sub> instead of Cs <sub>2</sub> CO <sub>3</sub>	70
7	Solvent: 1,4-dioxane instead of toluene	61
8	Temperature: 80 °C instead of 100 °C	34
9	Time: 30 minutes instead of 1 hour	48

## Reaction Scope & Functional Group Tolerance

The **tBuBrettPhos Pd G3** catalyzed hydroxylation exhibits a broad substrate scope and excellent functional group compatibility [3] [4].

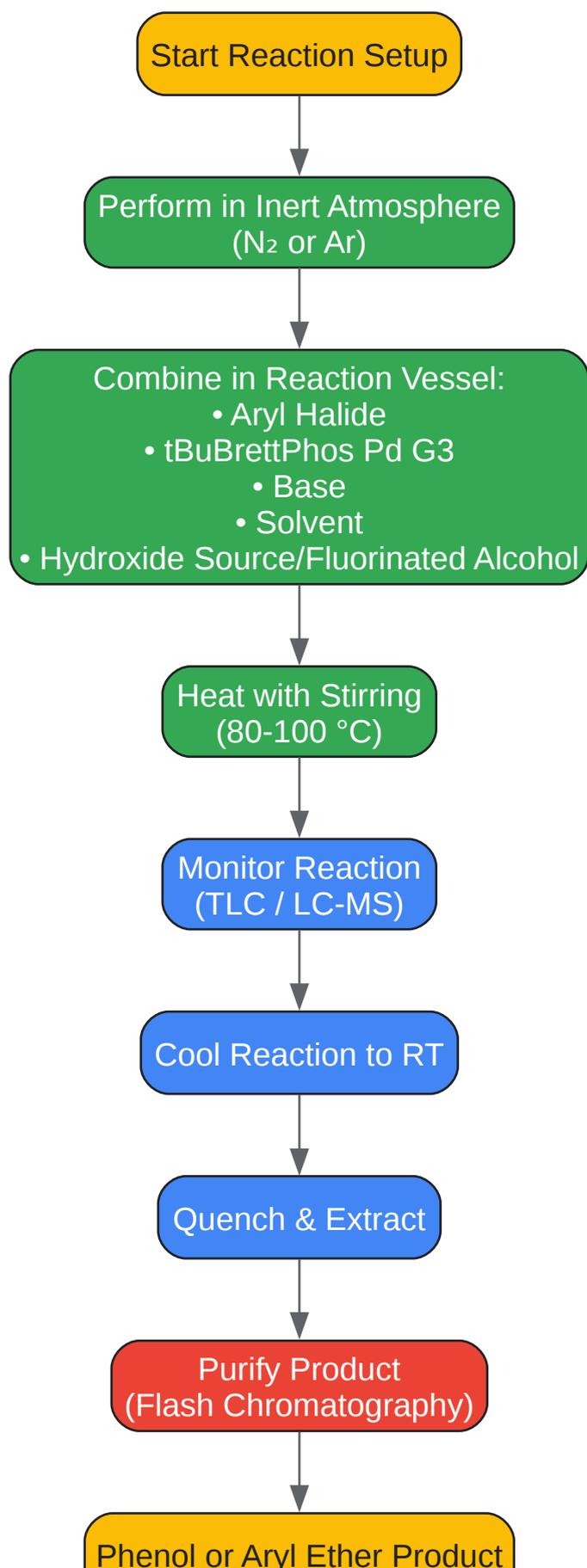
**Table 2: Substrate Scope and Performance**

Aryl Halide Substrate	Product	Yield	Notes
<b>Electron-rich aryl bromides</b>	Trifluoroethyl aryl ether	High (e.g., 89%)	Morpholinyl, methoxy groups tolerated [3].
<b>Electron-deficient aryl bromides</b>	Trifluoroethyl aryl ether	Excellent	Tolerates sulfone, ester, ketone, aldehyde, nitro groups [3].

Aryl Halide Substrate	Product	Yield	Notes
Heteroaryl bromides	Trifluoroethyl heteroaryl ether	Excellent	Pyridines, pyrimidine, quinoline, quinoxaline [3].
1,4-Dibromobenzene	Bis(trifluoroethoxy)benzene	High	Double C–O cross-coupling in one step [3].
Aryl chlorides	Phenol / Ether	Good to Excellent	Requires activated substrates (e.g., fenofibrate) [3].

## Workflow & Mechanism

The following diagram illustrates the general experimental workflow for a typical hydroxylation reaction using **tBuBrettPhos Pd G3**:





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## Practical Handling & Safety

- **Storage:** Store the precatalyst under an inert gas (nitrogen or argon) at 2-8°C [5].
- **Appearance & Properties:** **tBuBrettPhos Pd G3** is a brown-green solid with a melting point of 119-131°C [5] [6].
- **Safety:** It carries the GHS08 health hazard symbol and hazard statement H350i, indicating it may cause cancer if inhaled [5]. Always review the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood with appropriate personal protective equipment.

## Conclusion

**tBuBrettPhos Pd G3** is a powerful and reliable tool for the catalytic hydroxylation of aryl halides and the synthesis of fluorinated alkyl aryl ethers. Its stability, high activity, and compatibility with a wide range of functional groups make it particularly suitable for complex molecule synthesis in research and drug development.

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